5,6-Dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine
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Overview
Description
5,6-Dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine is a chemical compound known for its unique structure and properties. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of two chlorine atoms at positions 5 and 6, an ethyl group at position 4, and an amine group at position 2 on the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine typically involves the reaction of 5,6-dichloroanthranilic acid with ethylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride, which facilitates the formation of the quinazoline ring. The reaction mixture is then heated to reflux, and the product is isolated through crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The chlorine atoms at positions 5 and 6 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
5,6-Dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dichloro-1,4-dihydroquinazolin-2-amine
- 4-Ethyl-1,4-dihydroquinazolin-2-amine
- 5,6-Dichloroquinazoline
Uniqueness
5,6-Dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine is unique due to the presence of both chlorine atoms and an ethyl group on the quinazoline ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
918134-93-7 |
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Molecular Formula |
C10H11Cl2N3 |
Molecular Weight |
244.12 g/mol |
IUPAC Name |
5,6-dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine |
InChI |
InChI=1S/C10H11Cl2N3/c1-2-6-8-7(15-10(13)14-6)4-3-5(11)9(8)12/h3-4,6H,2H2,1H3,(H3,13,14,15) |
InChI Key |
ZRMFHWUDQQZCJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(C=CC(=C2Cl)Cl)NC(=N1)N |
Origin of Product |
United States |
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